molecular formula C6H14Cl2F2N2 B8055670 [(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride

[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride

Cat. No.: B8055670
M. Wt: 223.09 g/mol
InChI Key: GXGDFJUOKYNOLO-ZJIMSODOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C₆H₁₄Cl₂F₂N₂ and a molecular weight of 223.09 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a methyl group, along with a methanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride involves several steps. One common method includes the fluorination of a pyrrolidine precursor, followed by the introduction of the methanamine group. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amine derivatives.

    Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolidine ring .

Scientific Research Applications

[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of [(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of the target’s activity, leading to various biological effects .

Comparison with Similar Compounds

[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its stability and solubility, making it suitable for various research and industrial applications.

Properties

IUPAC Name

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2.2ClH/c1-10-4-6(7,8)2-5(10)3-9;;/h5H,2-4,9H2,1H3;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGDFJUOKYNOLO-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CN)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(C[C@@H]1CN)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.